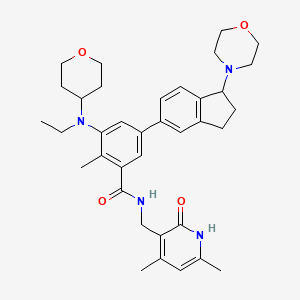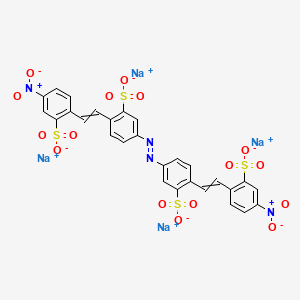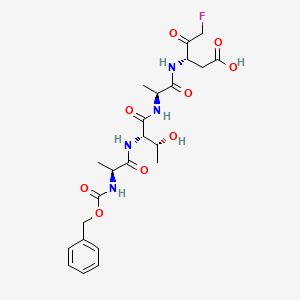
Ezh2-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ezh2-IN-17 is a chemical compound known for its role as an inhibitor of enhancer of zeste homolog 2 (EZH2), which is a histone methyltransferase and a catalytic component of polycomb repressive complex 2 (PRC2). This compound is significant in the field of cancer research due to its ability to inhibit the activity of EZH2, which is often overexpressed or mutated in various cancers, leading to the silencing of tumor suppressor genes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Ezh2-IN-17 involves a multi-step synthetic routeCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of advanced technologies such as continuous flow reactors and automated synthesis platforms can enhance the production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Ezh2-IN-17 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Ezh2-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the role of EZH2 in gene regulation and epigenetics.
Biology: Helps in understanding the biological processes regulated by EZH2, including cell proliferation, differentiation, and apoptosis.
Medicine: Investigated as a potential therapeutic agent for the treatment of cancers that exhibit overexpression or mutation of EZH2.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting EZH2
Mecanismo De Acción
Ezh2-IN-17 exerts its effects by inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of lysine 27 on histone H3 (H3K27me3), a key epigenetic mark associated with gene silencing. By blocking this modification, this compound can reactivate the expression of tumor suppressor genes and inhibit cancer cell proliferation. The molecular targets and pathways involved include the PRC2 complex and various downstream signaling pathways that regulate cell cycle progression, apoptosis, and differentiation .
Comparación Con Compuestos Similares
Ezh2-IN-17 is compared with other similar compounds, such as:
Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
GSK126: Another EZH2 inhibitor with moderate antitumor activity.
CPI-1205: An EZH2 inhibitor investigated in clinical trials for its potential in cancer therapy.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency against EZH2, making it a valuable tool for both research and therapeutic applications .
Propiedades
Fórmula molecular |
C36H46N4O4 |
|---|---|
Peso molecular |
598.8 g/mol |
Nombre IUPAC |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methyl-5-(1-morpholin-4-yl-2,3-dihydro-1H-inden-5-yl)benzamide |
InChI |
InChI=1S/C36H46N4O4/c1-5-40(29-10-14-43-15-11-29)34-21-28(26-6-8-30-27(19-26)7-9-33(30)39-12-16-44-17-13-39)20-31(25(34)4)35(41)37-22-32-23(2)18-24(3)38-36(32)42/h6,8,18-21,29,33H,5,7,9-17,22H2,1-4H3,(H,37,41)(H,38,42) |
Clave InChI |
LCKVOKWMBNUQMT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC5=C(C=C4)C(CC5)N6CCOCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)
![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)

![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)




